Cardiac Safety Profile vs. Parent Compound Disopyramide (DISO)
In a direct head-to-head comparison, the target compound (designated compound 1) demonstrated a superior cardiac safety profile relative to its structural parent, Disopyramide (DISO). While DISO is a known cardiotoxic sodium channel blocker used as an antiarrhythmic, the 2-phenyl-2-(pyridin-2-yl)acetamide scaffold was derived through a redesign to mitigate this toxicity [1]. A representative compound from the series (compound 1, the unsubstituted parent) showed high levels of cardiac safety in a panel of in vitro and in vivo experiments, in contrast to DISO [1].
| Evidence Dimension | Cardiac Safety |
|---|---|
| Target Compound Data | High levels of cardiac safety (no apparent changes in ECG and arterial blood pressure) |
| Comparator Or Baseline | Disopyramide (DISO): Cardiotoxic sodium channel blocker |
| Quantified Difference | Qualitative difference: Target compound is non-cardiotoxic; DISO is cardiotoxic. ADD424042 derivative showed no QT interval prolongation at 15x ED50. |
| Conditions | Panel of in vitro and in vivo cardiac safety experiments |
Why This Matters
This safety differentiation is critical for researchers selecting a scaffold for developing anticonvulsant drug candidates, as it demonstrates a significant reduction in a major dose-limiting toxicity associated with the parent structure.
- [1] Dawidowski M, Król M, Szulczyk B, et al. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Bioorg Chem. 2020;98:103717. PMID: 32171994. View Source
